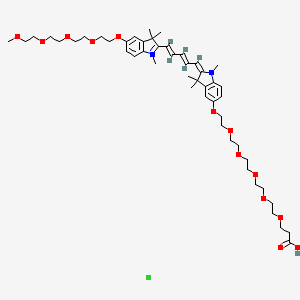

![molecular formula C19H27N5O2S B1193381 N-[3-(diethylamino)propyl]-2-(7,12-dimethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetamide](/img/structure/B1193381.png)

N-[3-(diethylamino)propyl]-2-(7,12-dimethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetamide

Übersicht

Beschreibung

NV03 ist ein potenter und selektiver Antagonist der Wechselwirkung zwischen Ubiquitin-like mit PHD- und RING-Finger-Domänen 1 (UHRF1) und Histon H3 trimethyliert an Lysin 9 (H3K9me3). Diese Verbindung bindet an die Tandem-Tudor-Domäne von UHRF1 mit einer Dissoziationskonstanten (Kd) von 2,4 Mikromolar. NV03 hat eine signifikante Antikrebsaktivität gezeigt, indem es die UHRF1-H3K9me3-Interaktion stört, die für die Aufrechterhaltung von DNA-Methylierungsmustern und die Regulation der Genexpression entscheidend ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von NV03 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Selektivität und Potenz zu erreichen. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Allgemeine Synthesestrategien für ähnliche Verbindungen umfassen typischerweise:

- Bildung der Kernheterocyclenstruktur durch Cyclisierungsreaktionen.

- Einführung von funktionellen Gruppen durch nucleophile Substitution oder elektrophile Additionsreaktionen.

- Reinigung und Charakterisierung unter Verwendung von Techniken wie Chromatographie und Spektroskopie.

Industrielle Produktionsmethoden

Die industrielle Produktion von NV03 würde wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren. Dazu gehören:

- Batch- oder kontinuierliche Durchflussreaktoren für eine effiziente Reaktionssteuerung.

- Verwendung von hochreinen Reagenzien und Lösungsmitteln, um Verunreinigungen zu minimieren.

- Implementierung strenger Qualitätskontrollmaßnahmen, um Konsistenz und Reproduzierbarkeit sicherzustellen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

NV03 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: NV03 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an NV03 modifizieren, was möglicherweise seine Aktivität verändert.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können neue funktionelle Gruppen in die NV03-Struktur einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substituenten: Halogenide, Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, die die Eigenschaften der Verbindung verbessern.

Wissenschaftliche Forschungsanwendungen

NV03 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als chemische Sonde verwendet, um die Wechselwirkung zwischen UHRF1 und H3K9me3 zu untersuchen, und liefert Einblicke in die epigenetische Regulation.

Biologie: Untersucht auf seine Rolle bei der Störung von DNA-Methylierungsmustern, die für das Verständnis der Genexpression und der Zelldifferenzierung entscheidend ist.

Medizin: Erforscht als potenzielles Antikrebstherapeutikum aufgrund seiner Fähigkeit, UHRF1 zu hemmen, ein Protein, das in verschiedenen Krebsarten überexprimiert ist.

Industrie: Wird bei der Entwicklung neuer Antikrebsmedikamente und epigenetischer Modulatoren eingesetzt.

Wirkmechanismus

NV03 entfaltet seine Wirkung, indem es an die Tandem-Tudor-Domäne von UHRF1 bindet und so seine Wechselwirkung mit H3K9me3 verhindert. Diese Störung hemmt die Rekrutierung von DNA-Methyltransferase 1 (DNMT1) an Chromatin, was zu veränderten DNA-Methylierungsmustern und Genexpression führt. Zu den beteiligten molekularen Zielstrukturen und Wegen gehören:

UHRF1: Ein Multidomänenprotein, das hemimethylierte DNA und Histonmarkierungen erkennt.

DNMT1: Ein Enzym, das für die Aufrechterhaltung der DNA-Methylierung während der Replikation verantwortlich ist.

Epigenetische Regulation: NV03 beeinflusst die epigenetische Landschaft und beeinflusst die Genexpression und Zellfunktionen

Wirkmechanismus

NV03 exerts its effects by binding to the tandem tudor domain of UHRF1, preventing its interaction with H3K9me3. This disruption inhibits the recruitment of DNA methyltransferase 1 (DNMT1) to chromatin, leading to altered DNA methylation patterns and gene expression. The molecular targets and pathways involved include:

UHRF1: A multidomain protein that recognizes hemimethylated DNA and histone marks.

DNMT1: An enzyme responsible for maintaining DNA methylation during replication.

Epigenetic regulation: NV03 affects the epigenetic landscape, influencing gene expression and cellular functions

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

NV01: Ein früherer Antagonist der UHRF1-H3K9me3-Interaktion mit einem Kd von 5 Mikromolar.

Traxivitug: Eine weitere Verbindung, die auf UHRF1 abzielt, jedoch mit unterschiedlichen Bindungsaffinitäten und Selektivitäten.

BDC2.5-Mimotop: Eine Verbindung mit ähnlichen epigenetischen Modulationsmerkmalen.

Einzigartigkeit

NV03 zeichnet sich durch seine hohe Selektivität und Potenz bei der Hemmung der UHRF1-H3K9me3-Interaktion aus. Sein Kd von 2,4 Mikromolar ist deutlich niedriger als der von NV01, was es zu einem effektiveren Antagonisten macht. Darüber hinaus unterstreichen die Antikrebsaktivität von NV03 und seine potenziellen therapeutischen Anwendungen seine Einzigartigkeit unter ähnlichen Verbindungen .

Eigenschaften

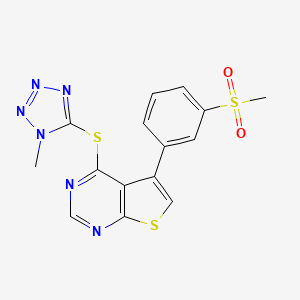

Molekularformel |

C19H27N5O2S |

|---|---|

Molekulargewicht |

389.5 g/mol |

IUPAC-Name |

N-[3-(diethylamino)propyl]-2-(7,12-dimethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetamide |

InChI |

InChI=1S/C19H27N5O2S/c1-5-22(6-2)10-7-9-20-16(25)12-23-19(26)17-13(3)18-15(8-11-27-18)24(17)14(4)21-23/h8,11H,5-7,9-10,12H2,1-4H3,(H,20,25) |

InChI-Schlüssel |

KNZQAVKYBBYDKV-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCNC(=O)CN1C(=O)C2=C(C3=C(N2C(=N1)C)C=CS3)C |

Kanonische SMILES |

CCN(CC)CCCNC(=O)CN1C(=O)C2=C(C3=C(N2C(=N1)C)C=CS3)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

NV-03; NV 03; NV03 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium](/img/structure/B1193302.png)

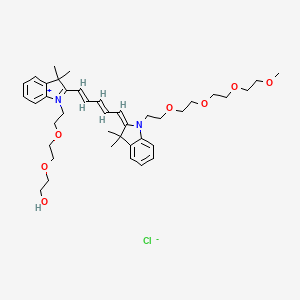

![(2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2Z)-2-[3-[(E)-2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride](/img/structure/B1193311.png)